molecular formula C15H12N2OS B13571393 N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide CAS No. 121189-72-8

N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide

Cat. No.: B13571393
CAS No.: 121189-72-8
M. Wt: 268.3 g/mol
InChI Key: PJCPNGRABRSWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Exhibits antibacterial and antifungal properties, making it useful in microbiological studies.

    Medicine: Potential therapeutic agent for treating bacterial and fungal infections.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide involves its interaction with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. The compound targets specific enzymes and proteins essential for cell survival, thereby inhibiting their function and causing cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide is unique due to its specific combination of the benzothiazole and phenylacetamide moieties, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

121189-72-8

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenylacetamide

InChI

InChI=1S/C15H12N2OS/c18-14(10-11-6-2-1-3-7-11)17-15-16-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,17,18)

InChI Key

PJCPNGRABRSWOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.